9-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
2,5-DIPHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-9-YL METHYL ETHER is a complex organic compound with the molecular formula C23H20N2O2.
Properties
IUPAC Name |
9-methoxy-2,5-diphenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-26-18-12-13-22-19(14-18)21-15-20(16-8-4-2-5-9-16)24-25(21)23(27-22)17-10-6-3-7-11-17/h2-14,21,23H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQVIUXUFNMAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIPHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-9-YL METHYL ETHER typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
The production process likely involves optimization of the synthetic routes to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
2,5-DIPHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-9-YL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrazolobenzoxazines .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-DIPHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-9-YL METHYL ETHER involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in critical cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,5-DIPHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER
- METHYL 2-(2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)PHENYL ETHER
- ETHYL 2-PHENYL-5-PROPYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-9-YL ETHER
Uniqueness
2,5-DIPHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-9-YL METHYL ETHER is unique due to its specific structural features, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
